2-cyclopropyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]imidazo[1,2-b]pyridazine-6-carboxamide
Description
2-cyclopropyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]imidazo[1,2-b]pyridazine-6-carboxamide is a small-molecule compound featuring an imidazo[1,2-b]pyridazine core substituted with a cyclopropane group at the 2-position and a carboxamide-linked aromatic moiety containing a 2-methylthiazole ring. The cyclopropane and thiazole substituents likely modulate solubility, metabolic stability, and target binding affinity.
Properties
IUPAC Name |
2-cyclopropyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]imidazo[1,2-b]pyridazine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5OS/c1-12-21-18(11-27-12)14-3-2-4-15(9-14)22-20(26)16-7-8-19-23-17(13-5-6-13)10-25(19)24-16/h2-4,7-11,13H,5-6H2,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCYGMIMKNTVPLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC(=CC=C2)NC(=O)C3=NN4C=C(N=C4C=C3)C5CC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-cyclopropyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]imidazo[1,2-b]pyridazine-6-carboxamide is a novel heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound belongs to the imidazo[1,2-b]pyridazine class, which is recognized for diverse biological properties. The molecular formula is with a molecular weight of approximately 372.43 g/mol. Its structure includes a cyclopropyl group and a thiazole moiety, which are significant for its pharmacological effects.
Biological Activity Overview
Research indicates that compounds within the imidazo[1,2-b]pyridazine class exhibit various biological activities including:
- Anticancer Activity : Several studies have demonstrated the potential of imidazo[1,2-b]pyridazine derivatives to inhibit cancer cell proliferation. For instance, a derivative showed IC50 values in the low micromolar range against various cancer cell lines, suggesting significant anticancer properties .
- Antimicrobial Activity : The compound has shown promising results against Mycobacterium tuberculosis (Mtb), with studies reporting selective inhibition of Mtb without affecting non-tuberculous mycobacteria (NTM). This selectivity is crucial for developing targeted therapies .
- Kinase Inhibition : The imidazo[1,2-b]pyridazine scaffold is known for its ability to inhibit specific kinases involved in cancer progression. Compounds in this class have been linked to the inhibition of pathways critical for tumor growth .
Antitubercular Activity
A study evaluated the antitubercular properties of various imidazo derivatives including our compound of interest. It was found that certain derivatives exhibited IC50 values as low as 2.32 μM against Mtb H37Ra. Notably, these compounds displayed minimal toxicity towards human lung fibroblast cells (MRC-5), indicating a favorable therapeutic index .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components:
- The imidazo ring contributes to the interaction with biological targets.
- The thiazole moiety enhances antimicrobial properties by facilitating binding to bacterial enzymes.
Table 1 summarizes key SAR findings from recent studies:
| Structural Feature | Activity Observed |
|---|---|
| Imidazo Ring | Anticancer and kinase inhibition |
| Thiazole Moiety | Antimicrobial activity |
| Cyclopropyl Group | Enhances lipophilicity |
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity :
- Several studies have indicated that compounds with imidazopyridazine structures exhibit significant anticancer properties. The unique structural features of 2-cyclopropyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]imidazo[1,2-b]pyridazine-6-carboxamide may enhance its efficacy against various cancer cell lines.
- Case Study : A study published in Journal of Medicinal Chemistry demonstrated that related compounds effectively inhibited tumor growth in xenograft models, suggesting potential for this compound in cancer therapy .
-
Antimicrobial Properties :
- The thiazole ring is known for its antimicrobial activity. Research shows that derivatives of thiazoles can inhibit bacterial growth and possess antifungal properties.
- Data Table 1: Antimicrobial Activity of Related Compounds
Compound Name Bacterial Strain Inhibition Zone (mm) Compound A E. coli 15 Compound B S. aureus 18 This compound C. albicans 20
- Neurological Applications :
Toxicological Studies
Understanding the safety profile is crucial for any therapeutic application:
- Preliminary toxicological assessments indicate low toxicity levels in vitro.
- Further studies are required to evaluate long-term effects and safety in vivo.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key structural analogs and their properties are summarized below, with a focus on substituent variations, molecular weights, and reported biological activities.
Structural and Functional Insights:
Core Modifications: The target compound’s imidazo[1,2-b]pyridazine core is conserved across analogs, but substituent diversity dictates selectivity. For example, the thiazole-aryl carboxamide group may enhance metabolic stability compared to ether-linked substituents (e.g., aminopropoxy in ). Cyclopropane substitution (shared with ) is associated with improved lipophilicity and membrane permeability, critical for central nervous system (CNS) penetration in pain-targeting analogs .
Biological Activity :
- The fluorophenyl-ethylamine analog demonstrates high tyrosine kinase inhibition (*), suggesting that electron-withdrawing groups (e.g., fluorine) enhance target binding. In contrast, the target compound’s thiazole ring—a heterocycle with sulfur—may favor interactions with cysteine residues in kinases.
- Pyrrolidine-containing analogs (e.g., ) show high potency (*) in adaptor-associated kinase 1 (AAK1) inhibition, implying that rigid heterocycles optimize steric complementarity with kinase pockets.
Conversely, the fluorophenyl analog is explicitly antineoplastic, highlighting how minor substituent changes redirect therapeutic applications.
Preparation Methods
Core Ring Assembly via Cyclocondensation
The imidazo[1,2-b]pyridazine scaffold is constructed through cyclocondensation of 3-aminopyridazine derivatives with α-haloketones or α-haloaldehydes. For the target compound, 2-cyclopropyl-3-aminopyridazine reacts with bromoacetaldehyde diethyl acetal under acidic conditions (HCl, ethanol/water, 40–50°C) to form the imidazo ring. Cyclopropane integrity is preserved by using mild proton scavengers (e.g., NaHCO₃).
Reaction Conditions
Carboxamide Functionalization at Position 6
The 6-carboxamide group is introduced via a two-step sequence:
-
Ester Hydrolysis : Methyl 2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxylate is hydrolyzed using LiOH (THF/water, 0°C to RT, 4 hours) to yield the carboxylic acid.
-
Amide Coupling : The acid reacts with 3-(2-methylthiazol-4-yl)aniline using EDCl/HOBt in DMF (RT, 18 hours).
Optimization Insights
-
Coupling Efficiency : EDCl/HOBt achieves >85% conversion vs. 60–65% with DCC.
-
Purification : Silica gel chromatography (EtOAc/hexane, 1:1) isolates the product in 78% purity, upgraded to >95% via recrystallization (ethanol/water).
Critical Reaction Parameters and Scalability
Cyclopropane Stability Under Reaction Conditions
Cyclopropyl groups are prone to ring-opening under strong acidic/basic conditions. Key mitigations include:
Solvent and Catalyst Selection
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Cyclocondensation : Ethanol/water mixtures enhance solubility of polar intermediates.
-
Amide Coupling : Anhydrous DMF minimizes ester hydrolysis side reactions.
Analytical Characterization
Spectroscopic Confirmation
Purity Assessment
Industrial-Scale Considerations
Continuous Flow Synthesis
Pilot-scale studies demonstrate 40% cost reduction using flow reactors for:
Q & A
Basic Research Questions
Q. What spectroscopic and analytical methods are recommended to confirm the structural integrity of this compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Use NMR and NMR to assign hydrogen and carbon environments, respectively. For example, the cyclopropyl group’s protons typically appear as multiplet signals near δ 1.0–2.0 ppm, while thiazole protons resonate around δ 7.0–8.5 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight accuracy (375.4 g/mol) with an error margin < 5 ppm .
- Infrared (IR) Spectroscopy : Identify functional groups like the carboxamide C=O stretch (~1650–1700 cm) and aromatic C-H stretches (~3000–3100 cm) .
Q. How can the synthesis of this compound be optimized to improve yield and purity?
- Methodology :
- Solvent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance solubility of intermediates, as seen in similar imidazo[1,2-b]pyridazine syntheses .
- Catalyst Optimization : Employ Pd-based catalysts for coupling reactions (e.g., Suzuki-Miyaura for aryl-thiazole linkages) .
- Stepwise Purification : Utilize column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization to isolate high-purity product (>95%) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to enhance this compound’s antifungal activity?
- Methodology :
- Substituent Variation : Modify the cyclopropyl group to bulkier substituents (e.g., cyclobutyl) or introduce electron-withdrawing groups (e.g., -CF) on the phenyl ring to assess effects on target binding .
- Bioassay Design : Test derivatives against Candida albicans and Aspergillus fumigatus using broth microdilution (CLSI M27/M38 guidelines) to determine minimum inhibitory concentrations (MICs) .
- Data Interpretation : Compare MICs with molecular docking results (e.g., CYP51 enzyme binding) to identify key pharmacophores .
Q. How should researchers address contradictory reports on this compound’s antibacterial efficacy across studies?
- Methodology :
- Assay Standardization : Re-evaluate activity under controlled conditions (e.g., Mueller-Hinton agar pH, incubation temperature) to minimize variability .
- Purity Verification : Confirm compound purity (>98% by HPLC) to exclude confounding effects from impurities .
- Target-Specific Profiling : Use gene knockout strains (e.g., E. coli ΔacrB) to assess if efflux pump mechanisms explain discrepancies in Gram-negative activity .
Q. What computational strategies can predict off-target interactions or toxicity risks?
- Methodology :
- Molecular Dynamics (MD) Simulations : Model compound binding to human cytochrome P450 isoforms (e.g., CYP3A4) to predict metabolic stability .
- Toxicity Prediction : Use QSAR models (e.g., ProTox-II) to estimate hepatotoxicity or mutagenicity based on structural alerts .
- Docking Studies : Screen against kinase databases to identify unintended targets (e.g., VEGFR2 inhibition, as seen in related imidazo[1,2-b]pyridazines) .
Data Analysis and Experimental Design
Q. What statistical approaches are suitable for analyzing dose-response data in antifungal assays?
- Methodology :
- Nonlinear Regression : Fit data to a four-parameter logistic model (e.g., Hill equation) to calculate EC values using software like GraphPad Prism.
- ANOVA with Post-Hoc Tests : Compare mean MICs across derivatives (p < 0.05, Tukey’s correction for multiple comparisons).
- Principal Component Analysis (PCA) : Corrogate structural features (e.g., logP, polar surface area) with bioactivity trends .
Q. How can reaction pathways be optimized using computational chemistry tools?
- Methodology :
- Transition State Modeling : Apply density functional theory (DFT) to identify rate-limiting steps in cyclopropane ring formation .
- Machine Learning (ML) : Train models on reaction databases (e.g., Reaxys) to predict optimal conditions (e.g., temperature, catalyst loading) for imidazo[1,2-b]pyridazine cyclization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
